molecular formula C17H20N2O4S B2841820 1,6-dimethyl-4-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one CAS No. 2034389-35-8

1,6-dimethyl-4-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one

Cat. No. B2841820
CAS RN: 2034389-35-8
M. Wt: 348.42
InChI Key: AIGFZLNASNEVPK-UHFFFAOYSA-N
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Description

1,6-dimethyl-4-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as DSP-1181, is a novel drug candidate that has been developed by Sumitomo Dainippon Pharma Co., Ltd. The purpose of

Scientific Research Applications

Material Science Applications

  • Synthesis of Novel Soluble Fluorinated Polyamides : A study by Xiao-Ling Liu et al. (2013) involved synthesizing new diamines containing pyridine and trifluoromethylphenyl groups for the preparation of fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibited high thermal stability, transparency, and low dielectric constants, suggesting potential use in electronic materials (Liu et al., 2013).

Chemical Synthesis and Molecular Interaction

  • Copper(II) Polymer with Dimethyl(Phenylsulfonyl)Amidophosphate : O. V. Moroz et al. (2009) described the synthesis and magnetic properties of a copper(II) coordination polymer containing dimethyl(phenylsulfonyl)amidophosphate, showcasing the utility of sulfonyl-containing compounds in creating polymers with specific magnetic properties (Moroz et al., 2009).

Molecular Orbital Calculations

  • Electrophilic Substitutions on β-Position of Pyrroles : Research by Mikyung Seo et al. (1999) investigated the theoretical electrophilic substitutions on 2,5-dimethyl pyrrole, indicating how substituents like phenylsulfonyl groups affect molecular stability and reaction pathways, relevant for understanding chemical reactivity (Seo et al., 1999).

Photoluminescence and Electronic Materials

  • [Ir(C^N)2(N^N)]+ Emitters with Sulfonyl-Substituted Cyclometallating Ligands : A study by Cathrin D. Ertl et al. (2015) explored iridium(III) complexes with sulfonyl-substituted ligands for potential use in light-emitting devices, highlighting the impact of sulfonyl groups on photoluminescence properties (Ertl et al., 2015).

properties

IUPAC Name

4-[1-(benzenesulfonyl)pyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13-10-15(11-17(20)18(13)2)23-14-8-9-19(12-14)24(21,22)16-6-4-3-5-7-16/h3-7,10-11,14H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGFZLNASNEVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-dimethyl-4-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one

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